tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate
Overview
Description
The compound’s molecular formula is C9H12F2N2O2, and it is known for its stability and reactivity, making it a valuable subject in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-cyano-2,2-difluorocyclopropane under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or difluorocyclopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents such as THF and dichloromethane. Reaction conditions, such as temperature and pressure, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s stability and reactivity make it useful in industrial processes, including the production of specialty chemicals
Mechanism of Action
The mechanism by which tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context of the interaction .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate: Known for its stability and reactivity.
This compound analogs: These compounds share similar structural features but may have different substituents, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of the tert-butyl carbamate group with the cyano and difluorocyclopropyl moieties. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(1-cyano-2,2-difluorocyclopropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-7(2,3)15-6(14)13-8(5-12)4-9(8,10)11/h4H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNNIOHVDURKIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669806 | |
Record name | tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031926-85-8 | |
Record name | tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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